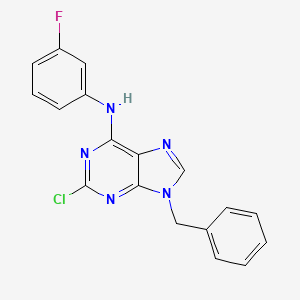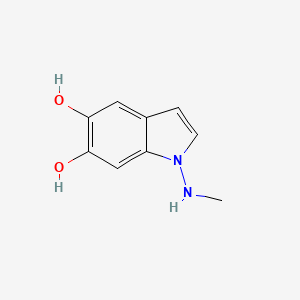
N-(2-((6-Amino-9H-purin-2-yl)thio)ethyl)-2-iodoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-Amino-9H-purin-2-yl)thio)ethyl)-2-iodoacetamide: is a complex organic compound that features a purine base, a thioether linkage, and an iodoacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-Amino-9H-purin-2-yl)thio)ethyl)-2-iodoacetamide typically involves multiple steps:
Formation of the Purine Base: The purine base, 6-amino-9H-purin-2-ol, is synthesized through a series of reactions starting from simpler precursors.
Thioether Linkage Formation: The purine base is then reacted with an appropriate thiol compound to introduce the thioether linkage.
Iodoacetamide Introduction: Finally, the thioether-linked purine is reacted with iodoacetamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((6-Amino-9H-purin-2-yl)thio)ethyl)-2-iodoacetamide can undergo various types of chemical reactions:
Substitution Reactions: The iodoacetamide group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, and reduced back to the thioether.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides and sulfones are the major products.
Wissenschaftliche Forschungsanwendungen
N-(2-((6-Amino-9H-purin-2-yl)thio)ethyl)-2-iodoacetamide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly those targeting purine metabolism or DNA synthesis.
Biochemistry: The compound serves as a probe for studying enzyme mechanisms, especially those involving thiol groups.
Molecular Biology: It is used in the modification of nucleic acids and proteins for various biochemical assays.
Wirkmechanismus
The mechanism of action of N-(2-((6-Amino-9H-purin-2-yl)thio)ethyl)-2-iodoacetamide involves its interaction with biological molecules:
Molecular Targets: The compound targets enzymes and proteins that have reactive thiol groups, forming covalent bonds with them.
Pathways Involved: It can inhibit enzymes involved in purine metabolism, affecting DNA and RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-9H-purin-2-ol: A simpler purine derivative used in similar biochemical applications.
N-(5-((2-Amino-9H-purin-6-yl)thio)pentanoyl)valine: Another thioether-linked purine compound with different biological activities.
Uniqueness
N-(2-((6-Amino-9H-purin-2-yl)thio)ethyl)-2-iodoacetamide is unique due to its combination of a purine base, thioether linkage, and iodoacetamide group, which provides it with distinct reactivity and biological activity .
Eigenschaften
Molekularformel |
C9H11IN6OS |
|---|---|
Molekulargewicht |
378.20 g/mol |
IUPAC-Name |
N-[2-[(6-amino-7H-purin-2-yl)sulfanyl]ethyl]-2-iodoacetamide |
InChI |
InChI=1S/C9H11IN6OS/c10-3-5(17)12-1-2-18-9-15-7(11)6-8(16-9)14-4-13-6/h4H,1-3H2,(H,12,17)(H3,11,13,14,15,16) |
InChI-Schlüssel |
OFCGYUYPQDFEGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NC(=NC(=C2N1)N)SCCNC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3aR,5S,6S,6aS)-6-Hydroxy-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium bromide](/img/structure/B12931505.png)
![Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12931511.png)
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide](/img/structure/B12931528.png)

![N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12931540.png)




![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)




